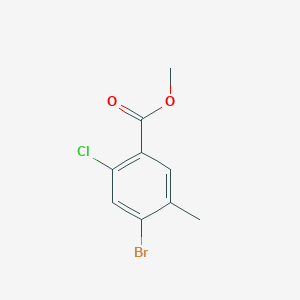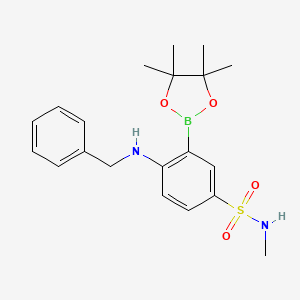
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine is an organic compound that features a pyridine ring substituted with a dioxolane ring and a cyano group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-6-cyanopyridine typically involves the reaction of a pyridine derivative with a dioxolane precursor. One common method is the reaction between 2-bromopyridine and 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems are often employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the cyano group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
科学的研究の応用
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine has several applications in scientific research:
作用機序
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-6-cyanopyridine involves its interaction with molecular targets and pathways within biological systems. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the dioxolane ring can enhance the compound’s stability and solubility. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog without the pyridine ring, used as a solvent and in polymer chemistry.
2-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but with a benzaldehyde group instead of a cyano group, used in organic synthesis.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group, used in Wittig reactions.
Uniqueness
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine is unique due to the presence of both the dioxolane ring and the cyano group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
208111-02-8 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
6-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-6-7-2-1-3-8(11-7)9-12-4-5-13-9/h1-3,9H,4-5H2 |
InChIキー |
CPQZHOSAXKYICE-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=CC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)

![7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13934005.png)







![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)

